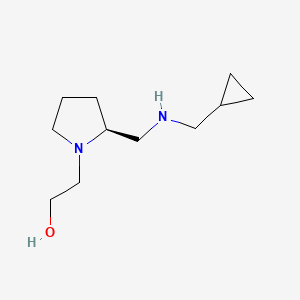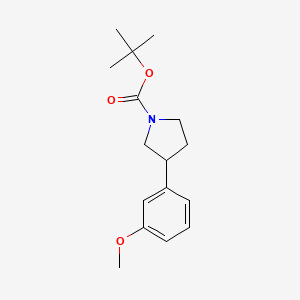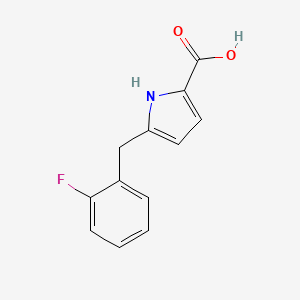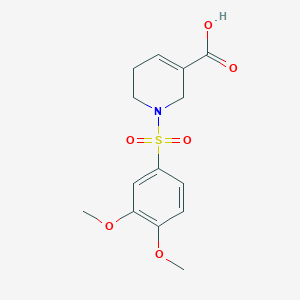
(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol is a chiral compound that features a pyrrolidine ring, an ethanol group, and a cyclopropylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Cyclopropylmethylamine Group: This step involves the reaction of the pyrrolidine derivative with cyclopropylmethylamine under controlled conditions.
Addition of the Ethanol Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethanol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ethanol group to an alkane.
Substitution: The amino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition Studies: It may be used to study the inhibition of specific enzymes due to its structural features.
Medicine
Drug Development:
Industry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Mechanism of Action
The mechanism of action of (S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol: The enantiomer of the compound, which may have different biological activity.
N-Methylpyrrolidine: A simpler analog with a methyl group instead of the cyclopropylmethylamine group.
2-(Pyrrolidin-1-yl)ethanol: Lacks the cyclopropylmethylamine group, providing a basis for comparison in terms of reactivity and applications.
Uniqueness
(S)-2-(2-(((Cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanol is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
2-[(2S)-2-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanol |
InChI |
InChI=1S/C11H22N2O/c14-7-6-13-5-1-2-11(13)9-12-8-10-3-4-10/h10-12,14H,1-9H2/t11-/m0/s1 |
InChI Key |
LJUFJYSJQRDOEI-NSHDSACASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)CCO)CNCC2CC2 |
Canonical SMILES |
C1CC(N(C1)CCO)CNCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridin-3-amine](/img/structure/B11793996.png)




![Methyl 5-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carboxylate](/img/structure/B11794024.png)
![2-amino-1-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B11794034.png)





